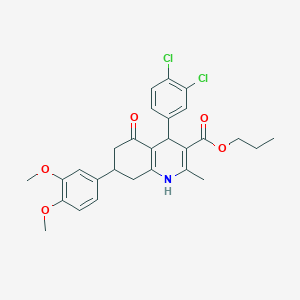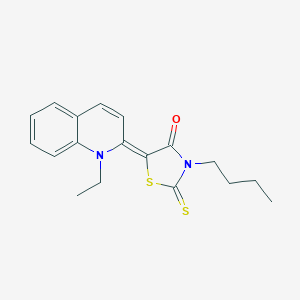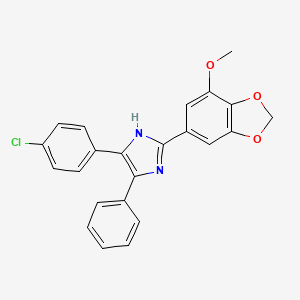![molecular formula C22H21BrN2O3S B11636557 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)glycinamide](/img/structure/B11636557.png)
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes benzyl, bromophenyl, sulfonyl, and methylphenyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Benzyl Group: This can be achieved through the reaction of benzyl chloride with a suitable nucleophile.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) under specific conditions.
Coupling with Glycinamide: The final step involves coupling the prepared intermediates with glycinamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)glycinamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic and bromophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)glycinamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as protein synthesis, cell division, or apoptosis.
Comparison with Similar Compounds
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)glycinamide can be compared with other similar compounds, such as:
- N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinamide
- N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycinamide
- N~2~-benzyl-N~2~-[(4-iodophenyl)sulfonyl]-N-(4-methylphenyl)glycinamide
These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The uniqueness of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)glycinamide lies in its specific bromine substitution, which can influence its reactivity, biological activity, and overall properties.
Properties
Molecular Formula |
C22H21BrN2O3S |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H21BrN2O3S/c1-17-7-11-20(12-8-17)24-22(26)16-25(15-18-5-3-2-4-6-18)29(27,28)21-13-9-19(23)10-14-21/h2-14H,15-16H2,1H3,(H,24,26) |
InChI Key |
YGJDCDSNTXBJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11636477.png)
![14-ethylsulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11636482.png)

![2-{(5Z)-6-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11636496.png)


![2-{(E)-[(4-butylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11636526.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11636530.png)
![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636531.png)
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636535.png)
![1-{[(E)-(4-chlorophenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11636538.png)
![2-(4-ethylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11636540.png)

![3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636566.png)
